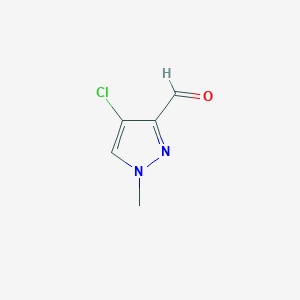

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

説明

特性

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDASSMRFJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381953 | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-81-6 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][][3] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a chloro substituent and a carbaldehyde group on the pyrazole ring provides two reactive handles for further chemical transformations, making this compound a valuable building block for drug discovery and agrochemical research.[3] This guide provides a comprehensive overview of a robust synthetic route to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approach: The Vilsmeier-Haack Reaction at the Core

The synthesis of substituted pyrazole carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6][7][8][9] This powerful formylation method is particularly well-suited for electron-rich heterocyclic systems like pyrazoles.[10] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12][13] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to introduce the formyl group.[9][10]

Our synthetic strategy will proceed in two key stages:

-

Formylation of 1-methyl-1H-pyrazole: The initial step involves the Vilsmeier-Haack formylation of readily available 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

-

Chlorination of the pyrazole ring: The subsequent step introduces the chloro group at the 4-position of the pyrazole ring.

This stepwise approach allows for controlled functionalization of the pyrazole core.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[8][9] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[10][11] This reagent is then attacked by the nucleophilic pyrazole ring.

Step-by-Step Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, carefully add phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). The addition should be done dropwise while maintaining the temperature below 10 °C.

-

Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 1-methyl-1H-pyrazole: Dissolve 1-methyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chlorination of 1-methyl-1H-pyrazole-3-carbaldehyde

The introduction of a chlorine atom at the C4 position of the pyrazole ring can be achieved using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 1-methyl-1H-pyrazole-3-carbaldehyde in a suitable inert solvent, such as dichloromethane or chloroform.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 1-methyl-1H-pyrazole, DMF, POCl₃ | 60-70 | 4-6 | 70-85 |

| 2 | Chlorination | 1-methyl-1H-pyrazole-3-carbaldehyde, SO₂Cl₂ | 0 to RT | 2-4 | 80-95 |

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water to release corrosive gases. Handle with extreme care in a fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear gloves.

-

General Precautions: Always perform reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Conclusion

The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a well-established process that relies on the robust and efficient Vilsmeier-Haack formylation followed by a selective chlorination step. This guide provides a detailed and practical framework for researchers and drug development professionals to produce this valuable synthetic intermediate. The versatility of the pyrazole scaffold, combined with the reactivity of the chloro and aldehyde functionalities, ensures that this compound will continue to be a cornerstone in the development of novel chemical entities.

References

-

1-Methyl-1H-pyrazole-3-carbaldehyde - ChemBK. (2024-04-09). Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Available at: [Link]

-

Vilsmeier reagent - Wikipedia. (n.d.). Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. (2013-07-30). Available at: [Link]

-

Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015-09-12). Available at: [Link]

-

7 - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Available at: [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. (n.d.). Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025-08-09). Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. growingscience.com [growingscience.com]

- 13. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of Functionalized Pyrazoles

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in drug design. Molecules incorporating this five-membered aromatic heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the creation of highly specific therapeutic agents.

This technical guide focuses on a key synthetic building block: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . The specific arrangement of its functional groups—a reactive carbaldehyde at the C3 position, a stabilizing N-methyl group, and an electronically influential chlorine atom at the C4 position—makes this molecule a versatile and valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, while the chloro substituent can be utilized in cross-coupling reactions or can modulate the acidity and reactivity of the pyrazole ring.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important intermediate.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis. These data are critical for identity confirmation, purity assessment, and the design of appropriate reaction and purification conditions.

Core Physicochemical Data

The key physical properties of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde are summarized below. These values are essential for handling, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 175204-81-6 | [2][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 83-86 °C | [2] |

| Boiling Point | 251.6 °C at 760 mmHg (Predicted) | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | MLGDASSMRFJUMZ-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Signature

¹H NMR (in CDCl₃, predicted):

-

Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8-10.2 ppm . This significant deshielding is characteristic of aldehyde protons.

-

Pyrazole Ring Proton (C5-H): A singlet peak is anticipated between δ 7.5-8.0 ppm . Its precise location is influenced by the electronic effects of the adjacent nitrogen and the C4-chloro group.

-

N-Methyl Protons (N-CH₃): A sharp singlet peak is expected further upfield, likely in the range of δ 3.8-4.2 ppm .

¹³C NMR (in CDCl₃, predicted):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm .

-

Pyrazole Ring Carbons:

-

C3 (bearing CHO): ~δ 145-150 ppm

-

C4 (bearing Cl): ~δ 115-125 ppm

-

C5: ~δ 130-135 ppm

-

-

N-Methyl Carbon (N-CH₃): A signal in the upfield region, typically δ 35-40 ppm .

Infrared (IR) Spectroscopy (KBr pellet):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹ .

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 144 , with a characteristic M+2 isotope peak at m/z 146 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragment: A significant fragment corresponding to the loss of the aldehyde group (-CHO) at m/z 115/117 .

PART 2: Synthesis and Mechanistic Insight

The construction of the 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde scaffold is most efficiently achieved via the Vilsmeier-Haack reaction . This classic formylation method is well-suited for electron-rich heterocyclic systems.[1][5][6]

The Vilsmeier-Haack Approach: A Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This electrophilic iminium species is highly effective at formylating activated aromatic rings.[6] While many pyrazole-4-carbaldehydes are synthesized from hydrazones, the synthesis of a 3-carbaldehyde isomer necessitates a different strategy. The most logical approach is the direct formylation of a pre-existing pyrazole ring that is sufficiently activated for electrophilic substitution at the C3 position.

The proposed synthetic pathway begins with the formylation of 4-chloro-1-methyl-1H-pyrazole.

Caption: Synthetic workflow for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for related heterocyclic systems.[5][7]

Materials:

-

4-Chloro-1-methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reagent Preparation (Caution: Exothermic): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Substrate Addition: Dissolve 4-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

-

Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Causality and Trustworthiness:

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and ensure high yields.[5]

-

Controlled Addition: The reaction between POCl₃ and DMF is highly exothermic. Slow, dropwise addition at 0 °C is a crucial safety measure to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a necessary and standard step in the Vilsmeier-Haack protocol.

-

Neutralization: Careful neutralization is required to remove acidic byproducts and prepare the product for extraction into an organic solvent.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde stems from the distinct reactivity of its functional groups. The aldehyde offers a gateway to carbon-chain extensions and functional group interconversions, while the chloro-substituted pyrazole ring provides a platform for more advanced modifications.

Caption: Key reactivity pathways for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is one of the most versatile in organic synthesis.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This acid derivative is a valuable intermediate for amide bond formation.

-

Reduction: Selective reduction to the primary alcohol ( (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields α,β-unsaturated systems, which are precursors to more complex heterocycles.[1]

-

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, enabling carbon-carbon bond formation.

-

-

Reductive Amination: A one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

Reactions Involving the Chloro-Pyrazole Ring

The chlorine atom at the C4 position significantly influences the ring's reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): While the pyrazole ring is electron-rich, the presence of the electron-withdrawing aldehyde and the inherent electronics of the ring system can make the C4 position susceptible to SNAr with strong nucleophiles (e.g., alkoxides, thiolates), particularly under forcing conditions.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as a handle for powerful C-C and C-N bond-forming reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the C4 position.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazole with various amines.

-

PART 4: Applications in Drug Discovery and Agrochemicals

The true value of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is realized in its application as a scaffold for building molecules with significant biological activity. Pyrazole-based compounds are key components in numerous commercial drugs and agrochemicals.[8]

Intermediate for Bioactive Molecules

This aldehyde is a key starting material for synthesizing libraries of compounds for high-throughput screening. For example, it can be used to synthesize pyrazole-based kinase inhibitors, a major class of anti-cancer drugs. The general workflow involves elaborating the aldehyde and then potentially displacing the chloride to tune the molecule's properties.

Caption: General workflow from the starting aldehyde to complex bioactive targets.

This molecule serves as a useful reactant for preparing compounds like 2-arylidene hydrazinecarbodithioates, which can be further investigated for their biological activities.[] Its structure is analogous to other pyrazole aldehydes that have been pivotal in developing anti-inflammatory agents, analgesics, and crop protection chemicals like herbicides and fungicides.[8]

PART 5: Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemical reagents are paramount.

5.1 Hazard Identification

Based on available data for this and structurally related compounds, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2] Pictogram: GHS07 (Exclamation Mark)[2]

5.2 Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

5.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Recommended storage temperature is -20°C for long-term stability, sealed away from moisture.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in drug discovery, agrochemicals, and materials science. The dual reactivity of the aldehyde handle and the chloro-substituted pyrazole core provides a rich platform for the creation of novel, high-value molecules. This guide provides the foundational knowledge required to safely and effectively utilize this versatile building block in the laboratory.

References

-

MolPort. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE. [Link]

-

Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

-

Abdel-Wahab, B. F. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Qiu, J. et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11603-11613. [Link]

-

Deore, V. V., & Mahale, D. V. (2015). A Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(11), 1833-1840. [Link]

-

Abound Chemical. 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Fun, H.-K., et al. (2010). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 66(Pt 1), o112. [Link]

-

SpectraBase. 4-chloro-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide. [Link]

-

SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | 175204-81-6 [sigmaaldrich.com]

- 3. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | CAS 175204-81-6 [matrix-fine-chemicals.com]

- 4. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic Elucidation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. The structural elucidation of this molecule is crucial for its application in medicinal chemistry and materials science. This document presents a comprehensive interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy data. Furthermore, a theoretical analysis of the compound's mass spectrometry fragmentation pattern is provided. Detailed experimental protocols, data interpretation, and visual aids are included to offer a complete understanding of the spectroscopic characterization of this pyrazole derivative.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise characterization of their molecular structure is paramount to understanding their reactivity, biological activity, and physical properties. 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (Figure 1) is a versatile intermediate in the synthesis of more complex molecules. Its structural confirmation relies heavily on a combination of modern spectroscopic techniques. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, and IR spectra, and propose a likely fragmentation pattern in mass spectrometry.

Figure 1. Chemical Structure of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde Molecular Formula: C₅H₅ClN₂O CAS Number: 175204-81-6[3]

Synthesis and Sample Preparation

The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is typically achieved through a Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an appropriately substituted pyrazole precursor.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed protocol for a similar synthesis is as follows:

-

In a round-bottom flask, cool dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.

-

Add the N-methylpyrazole precursor to the Vilsmeier reagent.

-

The reaction mixture is then heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with ice water and neutralized.

-

The crude product is then purified, typically by column chromatography, to yield the desired 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

For spectroscopic analysis, a high-purity sample is essential. The purified solid is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃) or prepared as a KBr pellet or thin film for IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6] For 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.95 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.95 | Singlet | 1H | Pyrazole H-5 |

| 3.90 | Singlet | 3H | N-methyl protons (-CH₃) |

-

Aldehyde Proton (9.95 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Pyrazole H-5 (7.95 ppm): This singlet corresponds to the single proton on the pyrazole ring. Its chemical shift is in the aromatic region, as expected for a heterocyclic aromatic proton.

-

N-methyl Protons (3.90 ppm): The singlet integrating to three protons is indicative of the methyl group attached to the nitrogen atom of the pyrazole ring.

Caption: ¹H NMR assignments for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Data for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| 183.0 | Aldehyde Carbonyl (C=O) |

| 142.0 | Pyrazole C-5 |

| 135.0 | Pyrazole C-3 |

| 115.0 | Pyrazole C-4 |

| 38.0 | N-methyl Carbon (-CH₃) |

-

Aldehyde Carbonyl (183.0 ppm): This highly deshielded signal is characteristic of a carbonyl carbon in an aldehyde.

-

Pyrazole Ring Carbons (142.0, 135.0, 115.0 ppm): These signals correspond to the three carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom (C-4) is expected to be significantly influenced by the halogen's electronegativity and is assigned to the signal at 115.0 ppm. The C-3 and C-5 carbons are in the expected range for a substituted pyrazole.

-

N-methyl Carbon (38.0 ppm): This upfield signal is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]

Table 3: Key IR Absorption Bands for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch (carbonyl) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C=C stretch (pyrazole ring) |

| ~1050 | Strong | C-Cl stretch |

-

Aldehydic C-H Stretch (~2850, ~2750 cm⁻¹): The presence of two medium intensity bands in this region is a classic indicator of an aldehyde C-H bond, often appearing as a Fermi doublet.

-

Carbonyl C=O Stretch (~1680 cm⁻¹): A strong absorption band around this wavenumber is definitive for the carbonyl group of the aldehyde. Conjugation with the pyrazole ring lowers the frequency from that of a typical aliphatic aldehyde.

-

Pyrazole Ring Vibrations (~1550, ~1450 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

-

C-Cl Stretch (~1050 cm⁻¹): A strong band in this region is indicative of the carbon-chlorine bond.

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Theoretical Fragmentation Pattern:

The molecular ion peak (M⁺) would be expected at m/z 144 and 146 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Proposed Key Fragmentations:

-

Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 116/118.

-

Loss of Cl: Cleavage of the carbon-chlorine bond would result in a fragment ion at m/z 109.

-

Loss of CH₃: Loss of the methyl group from the molecular ion would give a fragment at m/z 129/131.

-

Ring Cleavage: The pyrazole ring can undergo cleavage, leading to various smaller charged fragments.

Caption: Proposed MS fragmentation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. The characteristic chemical shifts in the NMR spectra, coupled with the specific vibrational frequencies in the IR spectrum, align perfectly with the proposed molecular structure. The theoretical mass spectrometry fragmentation pattern further supports this structural assignment. This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectroscopic data and interpretation for its confident identification and use in further chemical synthesis and biological studies.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy.

- BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.

- PMC - NIH. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.

- ChemicalBook. (2025, July 16). 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- IR: aldehydes. (n.d.).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....

- The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.

- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Sigma-Aldrich. (n.d.). 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement @MajidAli2020.

- ElectronicsAndBooks. (n.d.). HETEROCYCLES, Yo1 29, No. 1, 1989 MASS SPECTROMETRIC FRAGMENTATION OF THE PROTONATED SYDNONES LINDER CHEMICAL IONIZATION Ling-Li.

- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.

- BLD Pharm. (n.d.). 623570-54-7|4-Chloro-1H-pyrazole-3-carbaldehyde.

- ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- Chem-Impex. (n.d.). 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde.

- BOC Sciences. (n.d.). CAS 175204-81-6 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

- Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

- Sigma-Aldrich. (n.d.). 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde.

Sources

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Features of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Abstract

Introduction and Molecular Structure

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted five-membered aromatic heterocycle. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and synthesis confirmation. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

The structure features a pyrazole ring with four key substituents:

-

A methyl group at the N1 position.

-

An aldehyde (formyl) group at the C3 position.

-

A chloro group at the C4 position.

-

A hydrogen atom at the C5 position.

The electron-withdrawing nature of the aldehyde and chloro groups, combined with the electron-donating effect of the N-methyl group, creates a distinct electronic environment that is directly reflected in the NMR chemical shifts of the ring's nuclei.

Diagram 1: Annotated Molecular Structure

Below is the annotated molecular structure with the standard IUPAC numbering system used for NMR signal assignment.

Caption: Structure of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals in the absence of impurities. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1] and adjusted for the substituent effect of the C4-chloro group.

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

-

H5: 7.36 ppm (d, J = 1.4 Hz)

-

H4: 6.68 ppm (d, J = 1.4 Hz)

-

N-CH₃: 3.91 ppm (s)

-

CHO: 9.84 ppm (s)

Analysis of Substituent Effects: The introduction of a chlorine atom at the C4 position removes the H4 proton signal. Furthermore, chlorine exerts a significant anisotropic and inductive electron-withdrawing effect, which deshields adjacent and electronically coupled nuclei.

-

Effect on H5: The H5 proton is meta to the chloro group. While the inductive effect diminishes with distance, some deshielding is expected. Therefore, the chemical shift of H5 should move downfield (to a higher ppm value) compared to the baseline.

-

Effect on CHO proton: The aldehyde proton is sterically and electronically distant, but changes to the ring's overall electron density can cause minor shifts. A slight downfield shift is anticipated.

-

Effect on N-CH₃ protons: The methyl group is the most distant from the C4 position. Its chemical shift is expected to be the least affected, though a very minor downfield shift is possible.

Table 1: Predicted ¹H NMR Data for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (Solvent: CDCl₃, Spectrometer Frequency: 400-500 MHz)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |

| Aldehyde (-H O) | 9.85 - 9.95 | Singlet (s) | N/A | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. Expected to be similar to or slightly downfield of the non-chlorinated analog (9.84 ppm)[1]. |

| Pyrazole H5 | 7.50 - 7.70 | Singlet (s) | N/A | The sole aromatic proton. Its signal is downfield due to the aromatic ring current and deshielding from the adjacent N1 and the C4-Cl group. The coupling to H4 is absent. Predicted downfield from the analog's 7.36 ppm[1]. |

| N-Methyl (-CH ₃) | 3.90 - 4.00 | Singlet (s) | N/A | Protons on the nitrogen-bound methyl group. Expected to be very close to the analog's value of 3.91 ppm[1], with a potential minor downfield shift. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon atoms in the molecule. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1].

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

-

C=O: 185.8 ppm

-

C3: 150.9 ppm

-

C5: 131.8 ppm

-

C4: 105.8 ppm

-

N-CH₃: 39.2 ppm

Analysis of Substituent Effects: The C4-chloro substituent has a profound impact on the carbon chemical shifts.

-

Effect on C4 (ipso-effect): The direct attachment of chlorine causes a significant downfield shift for C4 compared to the baseline C4-H carbon (105.8 ppm). However, in some heterocyclic systems, heavy halogens can also introduce shielding effects. Given typical substituent effects, a shift to the ~115-125 ppm range is a reasonable prediction.

-

Effect on C3 and C5 (ortho-effect): The adjacent carbons, C3 and C5, will be shielded (moved upfield) by the chlorine atom's electron-donating resonance effect, which often counteracts its inductive withdrawal in aromatic systems (the "heavy atom effect"). This will cause their signals to shift to a lower ppm value.

-

Effect on C=O and N-CH₃: These carbons are more distant, and their shifts will be less affected, but minor changes are expected due to the overall electronic perturbation.

Table 2: Predicted ¹³C NMR Data for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (Solvent: CDCl₃, Spectrometer Frequency: 100-125 MHz)

| Signal Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C =O (Aldehyde) | 184 - 186 | The carbonyl carbon is the most deshielded. Its environment is minimally changed, so its shift should be very close to the analog's 185.8 ppm[1]. |

| C3 | 145 - 150 | Attached to the aldehyde and adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 150.9 ppm due to the chlorine's resonance effect[1]. |

| C5 | 128 - 132 | Adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 131.8 ppm[1]. |

| C4 | 115 - 125 | Directly attached to the chlorine atom (ipso-carbon). The shift is difficult to predict precisely but will be significantly different from the 105.8 ppm of the C4-H in the analog[1]. |

| N-C H₃ | 39 - 41 | The N-methyl carbon shift is generally stable. A slight downfield shift from the analog's 39.2 ppm is possible[1]. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated and systematic approach is essential. The following protocol is recommended for the analysis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

4.1. Sample Preparation

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is the recommended starting solvent as it is aprotic and capable of dissolving a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary significantly. Ensure the use of a high-purity solvent (≥99.8% D).

-

Concentration:

-

For ¹H NMR , dissolve 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated solvent.

-

For ¹³C NMR , a more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope[2].

-

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent using a calibrated pipette.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration if required.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30). Broadband decoupling is crucial to simplify the spectrum to singlets[3].

-

Spectral Width: 240 ppm (centered around 110 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

Diagram 2: NMR Data Acquisition and Analysis Workflow

Sources

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. In recent years, the focus has intensified on their role as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases[2][3].

This technical guide provides an in-depth review of a pivotal building block in this field: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . We will explore its synthesis, characterization, reactivity, and, most importantly, its application as a key intermediate in the construction of advanced kinase inhibitors and other pharmacologically relevant molecules. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175204-81-6 | [4] |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 83-86 °C | |

| Boiling Point | 251.6 °C at 760 mmHg | |

| InChI Key | MLGDASSMRFJUMZ-UHFFFAOYSA-N |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal signals for the five carbon atoms in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde group. The chemical shifts provide valuable information about the electronic environment of each carbon atom[6][7][8][9][10][11].

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The fragmentation pattern can provide insights into the molecule's structure and stability[10][12][13].

Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is the Vilsmeier-Haack reaction[14][15][16][17][18]. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. In this case, the starting material is a substituted pyrazole.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[16][18]. This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of the target pyrazole.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of structurally similar compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[19]. This protocol should be considered a starting point and may require optimization for specific laboratory conditions.

Materials:

-

1-Methyl-3-pyrazolone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C.

-

Reaction with Pyrazole: Once the Vilsmeier reagent has formed (a thick, white precipitate may be observed), add 1-methyl-3-pyrazolone portion-wise to the reaction mixture.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.

Reactivity and Synthetic Applications

The presence of both a chloro and a formyl group on the pyrazole ring makes 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde a highly versatile synthetic intermediate. The aldehyde group can undergo a wide range of reactions, including:

-

Reductive amination: To introduce various amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring.

Application in the Synthesis of Kinase Inhibitors: The Case of Sotorasib (AMG 510)

A significant application of pyrazole derivatives is in the development of kinase inhibitors. The KRAS G12C inhibitor Sotorasib (AMG 510), a groundbreaking therapy for non-small cell lung cancer, features a complex heterocyclic core that can be conceptually derived from intermediates like 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde[4][13][20][21][22][23][24][25]. While the exact commercial synthesis of Sotorasib may utilize a different starting material, the structural motifs present in the final drug highlight the importance of substituted pyrazoles.

The following schematic outlines a plausible synthetic route to a key structural fragment of Sotorasib, demonstrating the utility of our target molecule.

Caption: A potential synthetic route to a Sotorasib-related core structure.

This synthetic strategy underscores the importance of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde as a versatile starting material for the construction of complex, biologically active molecules. The pyrazolo[3,4-b]pyridine core is a common feature in many kinase inhibitors, and the ability to readily synthesize this scaffold from our target molecule is a testament to its value in drug discovery[1][2][3][6][9][12][14][20][26][27][28][29][30][31][32].

Conclusion

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its chloro and formyl functional groups, provides a powerful platform for the construction of a diverse array of complex molecules. The demonstrated potential for its use in the synthesis of kinase inhibitors, exemplified by the structural relationship to Sotorasib, highlights its significance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. [URL: https://figshare.

- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07604d]

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10898083/]

- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572570/]

- Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34986161/]

- Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews. [URL: https://www.chemistryviews.org/commercial-process-for-the-synthesis-of-anti-cancer-drug-sotorasib/]

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Guznenok/5931a7e44f1c1103f7e5967b55f69661448b1d97]

- January 2024 U.S. Patents by Issue Date - Justia Patents Search. [URL: https://patents.justia.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/13010]

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Development-of-Derivatives-Koprowska-Rdest/c52834d82f7c6883c511516e4f3a763878b17316]

- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - ResearchGate. [URL: https://www.researchgate.net/publication/323385627_Design_and_synthesis_of_novel_pyrazolo43-dpyrimidines_as_potential_therapeutic_agents_for_acute_lung_injury]

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [URL: https://www.researchgate.net/publication/259183017_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]

- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591827]

- Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. [URL: https://jpsionline.com/admin/php/uploads/259_pdf.pdf]

- Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/613027]

- 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1198100.htm]

- Patents and Publications - Medicine Designs and Development. [URL: https://www.medicinedesigns.

- Publications & Patents - MedChemica. [URL: https://medchemica.

- EP1345929B1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents. [URL: https://patents.google.

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. [URL: https://www.researchgate.

- 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah999a8568]

- Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sotorasib]

- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/232778007_Synthesis_and_Crystal_Structure_of_5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde]

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200845/]

- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. [URL: https://www.researchgate.

- Synthesis of Sotorasib - ResearchGate. [URL: https://www.researchgate.

- 5 Combination of 1H and 13C NMR Spectroscopy. [URL: https://www.researchgate.

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.wiley.com/en-us/Basic+1H++and+13C+NMR+Spectroscopy-p-9783527312945]

- Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors. [URL: https://www.researchgate.

- Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31820981/]

- Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8902409/]

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4027570&Mask=200]

- AMG-510 (Sotorasib) - Chemgood. [URL: https://www.chemgood.com/product/AMG-510-Sotorasib-224.html]

- 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-4-carbaldehyde]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 12. Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ChemGood [chemgood.com]

- 26. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. patents.justia.com [patents.justia.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Patents and Publications — Medicine Designs and Development [mddconsult.com]

- 30. medchemica.com [medchemica.com]

- 31. EP1345929B1 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 32. researchgate.net [researchgate.net]

Application Notes & Protocols: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, a versatile heterocyclic building block. Pyrazole derivatives are recognized as "biologically privileged" scaffolds due to their prevalence in a wide array of pharmaceuticals and agrochemicals.[1][2] This guide elucidates the synthetic utility of this specific reagent, focusing on the reactivity of its aldehyde functional group and the pyrazole core. We present detailed, field-proven protocols for key transformations, data-driven insights into its applications, and the mechanistic rationale behind experimental choices, intended for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, including Celecoxib (an anti-inflammatory), Rimonabant, and various kinase inhibitors used in oncology.[1][3] The unique electronic properties of the five-membered diazole ring, combined with its capacity for extensive functionalization, make it an ideal scaffold for interacting with diverse biological targets.

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable intermediate. Its structure incorporates three key features for synthetic diversification:

-

An N-methylated pyrazole core , which enhances stability and modulates solubility.

-

A formyl group (carbaldehyde) at the C3 position, a versatile handle for a multitude of classic and modern organic transformations.

-

A chloro substituent at the C4 position, which can be used for cross-coupling reactions or can influence the electronic nature and biological activity of the final molecule.

This reagent serves as a crucial starting material for synthesizing complex molecules in pharmaceuticals, particularly anti-inflammatory, anti-cancer, and analgesic agents, as well as in the formulation of modern herbicides and fungicides.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 175204-81-6 | [5] |

| Molecular Formula | C₅H₅ClN₂O | [6] |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Solid (Typical) | [7] |

| Primary Use | Research & Development, Synthetic Intermediate | [7][] |

Synthesis of the Reagent: The Vilsmeier-Haack Approach

While 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is commercially available from various suppliers, understanding its synthesis is crucial for specialized applications or large-scale production.[5] The Vilsmeier-Haack reaction is a powerful and widely adopted method for the formylation of electron-rich heterocycles, including the synthesis of pyrazole-4-carbaldehydes from corresponding hydrazone precursors.[9][10] This transformation involves the reaction of a substituted hydrazone with the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which simultaneously constructs the pyrazole ring and installs the formyl group.[11]

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is attacked by the electron-rich hydrazone, leading to cyclization and subsequent formylation.[11]

Caption: Vilsmeier-Haack synthesis pathway.

Core Applications & Synthetic Transformations

The synthetic power of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group. This functional group provides a gateway to a vast array of chemical structures through well-established reaction pathways.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]

- 6. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [amp.chemicalbook.com]

- 7. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Protocol and Application Guide

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Its application to the pyrazole nucleus provides a powerful and versatile method for the synthesis of pyrazole-4-carbaldehydes, which are pivotal building blocks in the development of pharmaceuticals and functional materials.[4][5][6] This guide offers a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and discussing key considerations for successful execution in a research and development setting.

Mechanistic Insights: The "Why" Behind the Reaction

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][11]

The formation of the Vilsmeier reagent is a critical first step, and its concentration and reactivity can influence the overall outcome of the reaction.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Attack and Formylation

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1] Pyrazoles are π-excessive systems, making them susceptible to electrophilic substitution, predominantly at the C4 position due to electronic and steric factors.[12] This attack leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the workup to yield the desired pyrazole-4-carbaldehyde.[1][8]

Caption: Mechanism of Vilsmeier-Haack formylation of the pyrazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Pyrazole | ≥98% | Standard chemical supplier | Ensure dryness of the substrate. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Use of anhydrous DMF is critical for good yields.[2] |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard chemical supplier | Handle with care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier | Can be used as a solvent if the pyrazole is a solid. |

| Crushed Ice | - | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization. |

| Saturated Sodium Chloride (NaCl) solution (Brine) | - | - | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | Standard chemical supplier | For drying the organic layer. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Standard chemical supplier | For extraction. |

| Hexane | Reagent Grade | Standard chemical supplier | For extraction and chromatography. |

Reaction Setup and Procedure

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Step-by-Step Procedure:

-